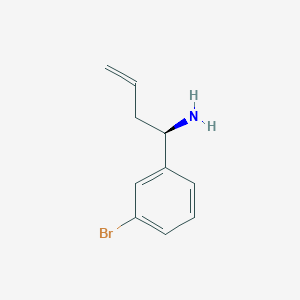
(R)-1-(3-Bromophenyl)but-3-enylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is a chiral amine compound featuring a bromophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 3-bromobenzaldehyde reacts with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromophenyl)but-3-enylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups into the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. It can serve as a lead compound in drug discovery efforts.
Medicine
In medicine, derivatives of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride might be explored for therapeutic applications, such as in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
Industrially, the compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromophenyl)but-3-enylamine hydrochloride depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3-Bromophenyl)but-3-enylamine hydrochloride: The enantiomer of the compound, which may have different biological activity.
1-(3-Bromophenyl)but-3-enylamine: The non-chiral version of the compound.
1-(3-Chlorophenyl)but-3-enylamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-1-(3-Bromophenyl)but-3-enylamine hydrochloride is unique due to its chiral nature and the presence of a bromine atom, which can influence its reactivity and biological activity. The specific configuration ® can lead to different interactions with biological targets compared to its (S) enantiomer.
Propriétés
Numéro CAS |
698378-92-6 |
|---|---|
Formule moléculaire |
C10H12BrN |
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(1R)-1-(3-bromophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m1/s1 |
Clé InChI |
CGOUPQXXGWINRE-SNVBAGLBSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC(=CC=C1)Br)N |
SMILES canonique |
C=CCC(C1=CC(=CC=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)

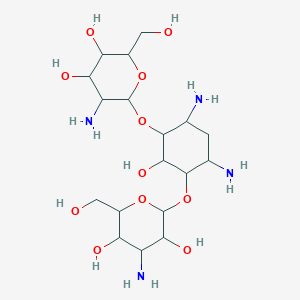


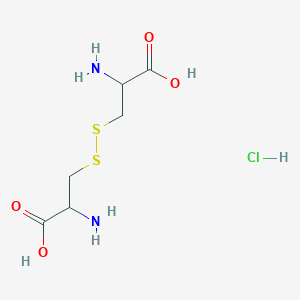
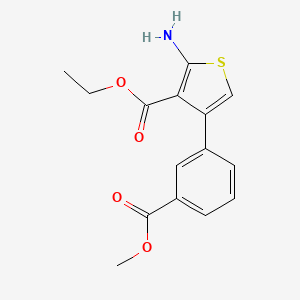
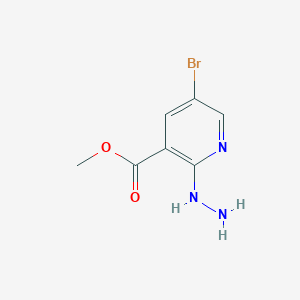

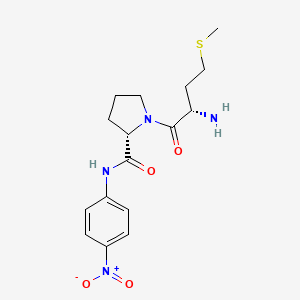
![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


